molecular formula C21H22N4O5S3 B3258647 4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE CAS No. 307509-25-7

4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE

Cat. No.: B3258647
CAS No.: 307509-25-7
M. Wt: 506.6 g/mol
InChI Key: CDNPKWYVUROQNB-UHFFFAOYSA-N
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Description

4-(Piperidine-1-sulfonyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide is a benzamide derivative characterized by two key structural motifs: a piperidine-1-sulfonyl group at the 4-position of the benzamide core and a thiazole sulfamoyl substituent on the phenyl ring. The compound’s design integrates sulfonamide and heterocyclic moieties, which are commonly associated with bioactivity in medicinal chemistry, particularly in enzyme inhibition and receptor modulation .

The piperidine sulfonyl group enhances solubility due to its polar sulfonyl moiety, while the thiazole sulfamoyl group may contribute to target specificity, as thiazoles are known to interact with biological systems through hydrogen bonding and π-π stacking .

Properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S3/c26-20(16-4-8-19(9-5-16)33(29,30)25-13-2-1-3-14-25)23-17-6-10-18(11-7-17)32(27,28)24-21-22-12-15-31-21/h4-12,15H,1-3,13-14H2,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNPKWYVUROQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the piperidine sulfonyl and thiazole intermediates. The key steps include:

    Formation of Piperidine Sulfonyl Intermediate: This involves the sulfonylation of piperidine using sulfonyl chloride under basic conditions.

    Synthesis of Thiazole Intermediate: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Coupling Reaction: The final step involves coupling the piperidine sulfonyl intermediate with the thiazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted sulfonamides or thiazoles.

Scientific Research Applications

4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand the interaction of sulfonyl and thiazole groups with enzymes and receptors.

    Pharmaceutical Development: Investigated as a lead compound for the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of 4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the thiazole ring can participate in π-π stacking interactions with aromatic residues. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound and its analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.

Structural and Functional Group Variations

Compound Name Key Substituents Structural Differences vs. Target Compound Potential Impact on Bioactivity
4-Acetyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide (CAS 300818-48-8) Acetyl group at benzamide 4-position Acetyl (electron-withdrawing) vs. piperidine sulfonyl Reduced polarity and solubility; potential decrease in target binding affinity.
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (CAS 313405-34-4) Methyl(phenyl)sulfamoyl group at benzamide 4-position Bulky aryl-sulfamoyl vs. piperidine sulfonyl Increased steric hindrance; possible modulation of enzyme selectivity (e.g., kinase inhibition).
N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide Piperazine ring and pyridine sulfonamide Piperazine (basic) vs. piperidine; pyridine vs. benzamide Enhanced basicity may alter pharmacokinetics (e.g., blood-brain barrier penetration).
Sulfamethizole impurity (N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl} sulfamoyl) phenyl] amine) Thiadiazole sulfamoyl group Thiadiazole vs. thiazole; dual sulfamoyl groups Reduced metabolic stability due to additional sulfamoyl group; potential toxicity concerns.

Physicochemical Properties

  • Solubility: The piperidine sulfonyl group in the target compound likely improves aqueous solubility compared to analogs with non-polar substituents (e.g., acetyl in ). Piperidine’s moderate basicity (pKa ~11) may further enhance solubility in acidic environments .
  • Lipophilicity : The thiazole sulfamoyl group introduces moderate lipophilicity (clogP ~2–3), which balances membrane permeability and solubility. Compounds with bulkier aryl groups (e.g., ) may exhibit higher logP values, reducing bioavailability .
  • Thermal Stability : Sulfonamide derivatives generally exhibit high melting points (>150°C) due to strong intermolecular hydrogen bonding, as seen in analogs like the sulfamethizole impurity (mp 154–156°C) .

Biological Activity

The compound 4-(Piperidine-1-sulfonyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide is a novel organic molecule that has attracted attention due to its potential biological activities. This compound features a complex structure that includes a piperidine sulfonyl group, a thiazole ring, and a benzamide moiety. These structural components are known for their diverse biological effects, including antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H23N3O3S2
  • Molecular Weight : 429.55 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known for its role in enzyme inhibition, particularly in bacterial systems. The thiazole ring contributes to the compound's pharmacological profile by enhancing its binding affinity to target enzymes or receptors.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies on related thiazole derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The incorporation of the piperidine and sulfonamide functionalities may enhance this activity.

Enzyme Inhibition

The compound is expected to exhibit enzyme inhibition properties, particularly against urease and acetylcholinesterase (AChE). Previous studies have demonstrated that derivatives containing piperidine and sulfonamide groups have shown strong inhibitory effects on these enzymes, with IC50 values indicating potent activity .

CompoundTarget EnzymeIC50 Value (µM)
Compound AUrease2.14 ± 0.003
Compound BAChE1.13 ± 0.003
Compound CUrease6.28 ± 0.003

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to This compound :

  • Synthesis and Evaluation : A series of piperidine derivatives were synthesized and evaluated for their antibacterial and enzyme inhibitory activities. The results highlighted the importance of the sulfonamide group in enhancing biological efficacy .
  • Fluorescence Binding Studies : Binding interactions with bovine serum albumin (BSA) were assessed using fluorescence measurements, demonstrating that these compounds could effectively bind to serum proteins, which is crucial for their pharmacokinetic profiles .
  • In Vivo Studies : Although specific in vivo data for this compound are not available yet, related analogues have shown promising results in animal models for both antibacterial efficacy and enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE

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